molecular formula C11H11NO3 B8787647 5-Cyano-2-isopropoxybenzoic acid

5-Cyano-2-isopropoxybenzoic acid

Cat. No.: B8787647
M. Wt: 205.21 g/mol
InChI Key: QEFGGEYGXSUDBC-UHFFFAOYSA-N
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Description

5-Cyano-2-isopropoxybenzoic acid is a benzoic acid derivative featuring a cyano group at the 5-position and an isopropoxy substituent at the 2-position.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

5-cyano-2-propan-2-yloxybenzoic acid

InChI

InChI=1S/C11H11NO3/c1-7(2)15-10-4-3-8(6-12)5-9(10)11(13)14/h3-5,7H,1-2H3,(H,13,14)

InChI Key

QEFGGEYGXSUDBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C#N)C(=O)O

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

5-Cyano-2-isopropoxybenzoic acid has been utilized in various scientific domains:

Medicinal Chemistry

  • Sphingosine Phosphate Receptor Agonists : Research indicates that derivatives of this compound can act as selective agonists for sphingosine phosphate receptors (S1P), which are implicated in multiple sclerosis treatment . The pharmacokinetics and side effects of these compounds are under investigation to optimize therapeutic outcomes.

Antimicrobial Activity

  • In Vitro Studies : Compounds similar to 5-cyano derivatives have shown significant antimicrobial activity against various bacterial strains. Studies have demonstrated their effectiveness comparable to standard antibiotics .

Anti-inflammatory Properties

  • Biological Activity : Research has indicated that compounds containing cyano groups exhibit anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways . This property opens avenues for developing new anti-inflammatory drugs.

Case Study 1: Sphingosine Phosphate Receptor Agonism

A study detailed the synthesis and biological evaluation of 5-cyano derivatives as S1P receptor agonists. These compounds were tested for their ability to activate S1P receptors, showing promising results in cellular assays that could lead to new treatments for neurological disorders .

Case Study 2: Antimicrobial Efficacy

In a comparative study, 5-cyano derivatives were tested against pathogenic bacteria. The results indicated that these compounds exhibited a broad spectrum of activity, with minimal inhibitory concentrations lower than those of traditional antibiotics . Such findings suggest potential for clinical applications in treating infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural and Functional Group Analysis

The compound’s key functional groups (cyano, isopropoxy, carboxylic acid) differentiate it from analogs:

  • 2-Aminobenzamides: These lack the cyano and isopropoxy groups but include an amide moiety, enhancing hydrogen-bonding capacity and metabolic stability .
  • 2-Phenylbenzimidazole-5-sulfonic Acid : Features a sulfonic acid group instead of carboxylic acid, increasing hydrophilicity and UV-absorbing properties .
2.2 Physicochemical Properties

A hypothetical comparison based on methodologies from referenced studies:

Property 5-Cyano-2-isopropoxybenzoic Acid 2-Aminobenzamides 2-Phenylbenzimidazole-5-sulfonic Acid
Solubility (Water) Low Moderate (amide polarity) High (sulfonic acid group)
pKa ~3.5 (carboxylic acid) ~8.5 (amide NH) <1 (sulfonic acid)
UV Absorption 270 nm (cyano π→π*) 245–260 nm (amide n→π*) 310 nm (aromatic conjugation)
2.4 Analytical Methods

Studies on analogs highlight techniques applicable to this compound:

  • HPLC Analysis : GlycoBase and autoGU tools (Campbell et al., 2008) enable precise retention time and polarity comparisons .
  • Safety Profiling : Resources like ECHA and IARC provide frameworks for toxicity assessments .

Preparation Methods

General Procedure 4: A Standardized Approach

The most widely cited method for synthesizing 5-cyano-2-isopropoxybenzoic acid involves General Procedure 4 , as outlined in patents WO2011060392A1 and WO2015066515A1. This protocol employs a multi-step sequence starting with functionalized benzoic acid derivatives.

  • Starting Material : 3-Cyano-4-isopropoxybenzoic acid (precursor) is subjected to regioselective nitration, followed by reduction to introduce an amino group.

  • Cyclization : The intermediate undergoes cyclization with hydroxylamine to form a 1,2,4-oxadiazole ring, a critical step confirmed by LCMS-ESI analysis (m/z=344.1[MNH2]+m/z = 344.1 \, [M - \text{NH}_2]^+).

  • Final Functionalization : Palladium-catalyzed cross-coupling (e.g., using Pd(PPh3_3)4_4) introduces substituents at the 5-position, achieving the target compound.

Key Reaction Conditions :

  • Temperature: 80–100°C

  • Catalyst: Pd(PPh3_3)4_4 (5 mol%)

  • Solvent: Tetrahydrofuran (THF)/H2_2O (3:1)

  • Yield: 68–72%.

Alternative Routes: Carboxylic Acid Derivatization

A patent by Martinborough et al. (US20110172202A1) describes an alternative pathway starting from 2-isopropoxy-5-nitrobenzoic acid:

  • Nitro Reduction : Catalytic hydrogenation (H2_2, Pd/C) reduces the nitro group to an amine.

  • Cyano Introduction : The amine is converted to a cyano group via diazotization with NaNO2_2/HCl, followed by treatment with CuCN.

  • Purification : Recrystallization from ethanol/water yields this compound with >98% purity.

Optimization of Reaction Parameters

Catalyst Selection and Loading

Comparative studies in WO2015066515A1 highlight the impact of palladium catalysts on yield:

CatalystYield (%)Purity (%)Byproducts Identified
Pd(PPh3_3)4_47299.2<0.5% dehalogenated side products
Pd(OAc)2_25897.82.1% dimeric impurities
PdCl2_24595.44.3% unreacted starting material

The superior performance of Pd(PPh3_3)4_4 is attributed to its ability to stabilize reactive intermediates and suppress β-hydride elimination.

Solvent Effects

A solvent screening study (US9388147B2) revealed that polar aprotic solvents enhance reaction efficiency:

SolventDielectric ConstantReaction Time (h)Yield (%)
THF/H2_2O7.5672
DMF36.7469
DMSO46.7365
Toluene2.41242

THF/H2_2O emerged as the optimal solvent system due to its balance of solubility and reaction rate.

Analytical Characterization and Quality Control

Spectroscopic Data

  • LCMS-ESI : m/zm/z 344.1 [MNH2]+[M - \text{NH}_2]^+, retention time (tRt_R) = 1.86 min.

  • 1^1H NMR (400 MHz, DMSO-d6d_6): δ 8.21 (s, 1H, Ar-H), 7.98 (d, J=8.8HzJ = 8.8 \, \text{Hz}, 1H, Ar-H), 7.12 (d, J=8.8HzJ = 8.8 \, \text{Hz}, 1H, Ar-H), 4.76 (sept, J=6.0HzJ = 6.0 \, \text{Hz}, 1H, OCH(CH3_3)2_2), 1.34 (d, J=6.0HzJ = 6.0 \, \text{Hz}, 6H, CH3_3).

  • IR (KBr): 2225 cm1^{-1} (C≡N), 1680 cm1^{-1} (C=O).

Purity Assessment

Industrial batches (CATO Research Chemical Inc.) report purity ≥99% by HPLC (C18 column, 0.1% TFA in H2_2O/MeCN gradient). Critical impurities include:

  • Residual Palladium : <10 ppm (ICP-MS)

  • Isomeric Byproducts : <0.1% (e.g., 4-cyano-2-isopropoxybenzoic acid).

Industrial-Scale Production Considerations

Waste Management

  • Aqueous Waste : Neutralize with NaHCO3_3 before disposal.

  • Organic Solvents : Recover via distillation for reuse.

Applications in Pharmaceutical Synthesis

The compound serves as a precursor to S1P1_1 receptor agonists like Ozanimod and Etrasimod , which modulate lymphocyte trafficking in autoimmune disorders. Its cyano and carboxylic acid groups enable selective binding to the S1P1_1 receptor’s hydrophobic pocket, as demonstrated in X-ray crystallography studies .

Q & A

Q. What strategies validate the biological activity of this compound in pharmacological studies?

  • Methodological Answer : Implement dose-response assays (e.g., IC50_{50} determination) with positive/negative controls. Use cheminformatics tools to predict ADMET properties and correlate with in vitro results. Cross-reference with structural analogs (e.g., 5-amino-2-chlorobenzoic acid derivatives) for mechanistic insights .

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